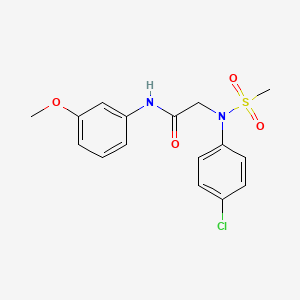
N~2~-(4-chlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
Mecanismo De Acción
N~2~-(4-chlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B exerts its neuroprotective effects by inhibiting the activity of a family of enzymes called matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs have been implicated in various neurological disorders, and their inhibition by this compound 3466B has been shown to reduce neuronal damage and death caused by oxidative stress, excitotoxicity, and inflammation.
Biochemical and Physiological Effects:
This compound 3466B has been shown to have a range of biochemical and physiological effects in various experimental models. It has been shown to reduce the production of reactive oxygen species, inhibit the activation of pro-inflammatory pathways, and increase the expression of anti-apoptotic proteins. It has also been shown to improve mitochondrial function and reduce the accumulation of misfolded proteins, which are common pathological features of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-chlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has several advantages for lab experiments. It is a potent and selective MMP inhibitor that has been extensively studied in various experimental models. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound 3466B also has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability and reproducibility. It also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One direction is to further explore its therapeutic potential in various neurological disorders. This could involve studying its effects in more complex experimental models, such as animal models of disease, and conducting clinical trials in humans. Another direction is to investigate its mechanism of action in more detail, including its effects on specific MMP isoforms and downstream signaling pathways. Finally, there is a need to develop more potent and selective MMP inhibitors that can overcome the limitations of this compound 3466B and other existing inhibitors.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. It has been shown to protect neurons from damage and death caused by oxidative stress, excitotoxicity, and inflammation, which are common pathological mechanisms in these disorders.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-5-3-4-13(10-15)18-16(20)11-19(24(2,21)22)14-8-6-12(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVZPNSNXZMKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



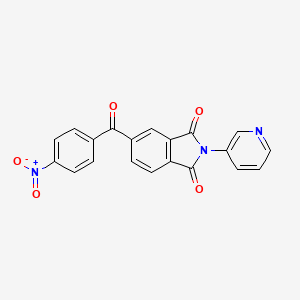
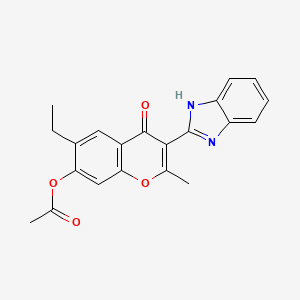
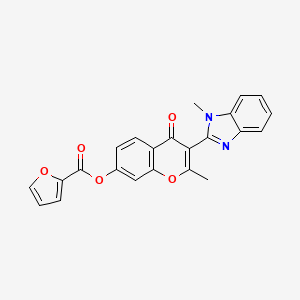
![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3464030.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3464040.png)
![4-cyano-N,N-diethyl-3-methyl-5-[(3-nitrobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3464048.png)
![5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3464051.png)
![4-(4-aminophenoxy)-N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-1-hydroxy-2-naphthamide](/img/structure/B3464058.png)
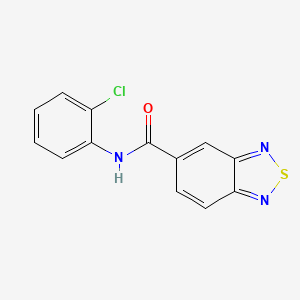
![ethyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3464077.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464081.png)

![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3464101.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3464114.png)